Cas no 3017-68-3 (2-Butene, 2-bromo-,(2Z)- (9CI))

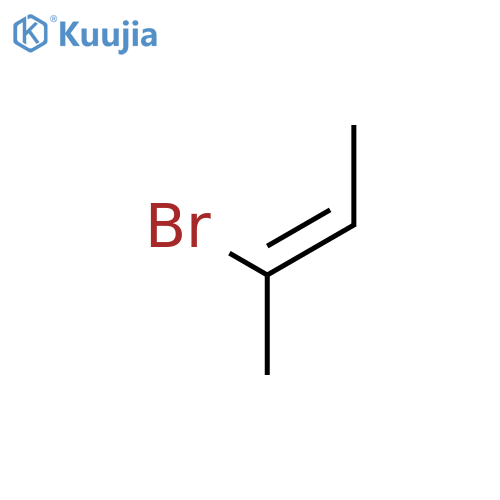

3017-68-3 structure

商品名:2-Butene, 2-bromo-,(2Z)- (9CI)

2-Butene, 2-bromo-,(2Z)- (9CI) 化学的及び物理的性質

名前と識別子

-

- 2-Butene, 2-bromo-,(2Z)- (9CI)

- (Z)-2-BROMO-2-BUTENE

- 2-bromo-bis-2-butene

- 2-Bromo-but-2-ene

- 2-bromo-cinnamic acid

- 2-bromo-cis-2-butene

- 2-bromo-trans-2-butene

- 2-Brom-zimtsaeure

- 3-(2-BroMophenyl)-2-propenoic Acid

- 3-(2-Bromophenyl)acrylic acid

- BROMOCINNAMIC ACID,2-

- Cinnamic acid, o-bromo-

- cis-2-bromo-but-2-ene

- Nsc407679

- o-Bromocinnamic acid

- RARECHEM BK HC T304

- trans-2-bromo-2-butene

- trans-2-bromobut-2-ene

- TRANS-2-BROMOCINNAMIC ACID

- cis-2-bromo-2-butene

- (Z)-2-bromobut-2-ene

- UILZQFGKPHAAOU-ARJAWSKDSA-N

- EINECS 225-332-5

- J-017812

- DTXSID001312513

- 2-Butene, 2-bromo-, (2Z)-

- 3017-68-3

- J-802062

- InChI=1/C4H7Br/c1-3-4(2)5/h3H,1-2H3/b4-3

- AS-77763

- 2-BROMO-2-BUTENE

- CS-0444617

- B1412

- (Z)-2-Bromo-2-butene, 97%

- 1-Methyl-1-propenyl Bromide

- D93160

- 2-Bromobut-2-ene

- 2-Butene, 2-bromo-, (E)-

- J-017810

- 13294-71-8

- AKOS015907947

- NSC 20942

- 2-Butene, 2-bromo-

- EN300-103452

- (E)-2-Bromo-2-butene, 96%

- (2Z)-2-Bromobut-2-ene

-

- MDL: MFCD00191841

- インチ: InChI=1S/C4H7Br/c1-3-4(2)5/h3H,1-2H3/b4-3-

- InChIKey: UILZQFGKPHAAOU-ARJAWSKDSA-N

- ほほえんだ: C/C=C(/C)\Br

計算された属性

- せいみつぶんしりょう: 133.97311

- どういたいしつりょう: 133.97311g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 5

- 回転可能化学結合数: 0

- 複雑さ: 45.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.331 g/mL at 25 °C(lit.)

- ゆうかいてん: -111.2°C

- ふってん: 91-92 °C(lit.)

- フラッシュポイント: 華氏温度:30.2°f

摂氏度:-1°c - 屈折率: n20/D 1.459(lit.)

- PSA: 0

- LogP: 2.30500

- ようかいせい: 未確定

2-Butene, 2-bromo-,(2Z)- (9CI) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D964056-100mg |

(Z)-2-Bromo-2-butene |

3017-68-3 | 95% | 100mg |

$260 | 2025-02-20 | |

| eNovation Chemicals LLC | D964056-100mg |

(Z)-2-Bromo-2-butene |

3017-68-3 | 95% | 100mg |

$260 | 2024-06-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00825-1ml |

2-Butene, 2-bromo-,(2Z)- (9CI) |

3017-68-3 | 1ml |

¥1148.0 | 2021-09-04 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00825-5ml |

2-Butene, 2-bromo-,(2Z)- (9CI) |

3017-68-3 | 5ml |

¥4138.0 | 2021-09-04 | ||

| Aaron | AR003DEN-100mg |

(Z)-2-Bromo-2-butene |

3017-68-3 | 95% | 100mg |

$260.00 | 2025-02-10 | |

| A2B Chem LLC | AB56243-100mg |

(Z)-2-Bromo-2-butene |

3017-68-3 | 95% | 100mg |

$299.00 | 2024-04-20 | |

| 1PlusChem | 1P003D6B-100mg |

(Z)-2-Bromo-2-butene |

3017-68-3 | 95% | 100mg |

$276.00 | 2024-05-06 | |

| eNovation Chemicals LLC | D964056-100mg |

(Z)-2-Bromo-2-butene |

3017-68-3 | 95% | 100mg |

$260 | 2025-02-25 |

2-Butene, 2-bromo-,(2Z)- (9CI) 関連文献

-

1. 123. Mechanism and stereochemistry of the addition of nitrogen dioxide to olefinsJ. C. D. Brand,I. D. R. Stevens J. Chem. Soc. 1958 629

-

2. Pyrrolizidine alkaloid biosynthesis: stereochemistry of the formation of isoleucine in Senecio species and of its conversion into necic acidsRosalind Cahill,David H. G. Crout,Maria V. M. Gregorio,Michael B. Mitchell,Urs S. Muller J. Chem. Soc. Perkin Trans. 1 1983 173

-

3. Kinetics of the reactions of the nitrate radical with a series of halogenobutenes. A study of the effect of substituents on the rate of addition of NO3 to alkenesR. William S. Aird,Carlos E. Canosa-Mas,David J. Cook,George Marston,Paul S. Monks,Richard P. Wayne,Evert Ljungstr?m J. Chem. Soc. Faraday Trans. 1992 88 1093

-

4. Kinetics of the reactions of the nitrate radical with a series of halogenobutenes. A study of the effect of substituents on the rate of addition of NO3 to alkenesR. William S. Aird,Carlos E. Canosa-Mas,David J. Cook,George Marston,Paul S. Monks,Richard P. Wayne,Evert Ljungstr?m J. Chem. Soc. Faraday Trans. 1992 88 1093

-

5. Correlations between rate parameters and calculated molecular properties in the reactions of the nitrate radical with alkenesGeorge Marston,Paul S. Monks,Carlos E. Canosa-Mas,Richard P. Wayne J. Chem. Soc. Faraday Trans. 1993 89 3899

3017-68-3 (2-Butene, 2-bromo-,(2Z)- (9CI)) 関連製品

- 55642-41-6(2-Pentene, 3-bromo-4-methyl-, (E)-)

- 49842-43-5(2-Butene, 1,2,3,4-tetrabromo-)

- 60254-60-6(2-Heptene, 2-bromo-, (Z)-)

- 200636-94-8(1,3,5-Hexatriene, 1-bromo-, (E,E)-)

- 56535-78-5(2-Hexene, 3-bromo-, (E)-)

- 586346-36-3(Propenylium, 2-bromo-)

- 55947-13-2((2E)-2-bromobut-2-enal)

- 359403-79-5(1,3,5,7-Octatetraene, 1,8-dibromo-, (1E,3E,5E)-)

- 33603-84-8(2-Butenal, 3-bromo-, (Z)-)

- 37428-49-2(2-Buten-1-ol, 3-bromo-, (Z)-)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量